molecular formula C60H65Cl3N4O4 B1164928 POE (20) sorbitan tristearate CAS No. 9005-71-4

POE (20) sorbitan tristearate

Cat. No.: B1164928
CAS No.: 9005-71-4
M. Wt: 1012.5 g/mol
InChI Key: MTUNHHDLLVEYBS-UHFFFAOYSA-N
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Description

Polyoxyethylene (20) sorbitan tristearate is a non-ionic surfactant widely used in various industries. It is commonly known for its role as an emulsifier, stabilizer, and dispersing agent. This compound is a member of the polysorbate family, which are esters of sorbitan and fatty acids, ethoxylated with approximately 20 moles of ethylene oxide per mole of sorbitan. It is often used in food products, pharmaceuticals, and cosmetics due to its ability to stabilize emulsions and improve the texture and consistency of products .

Mechanism of Action

Target of Action

POE (20) sorbitan tristearate, also known as polysorbate 65, is a non-ionic surfactant . Its primary targets are lipids and proteins in various applications, including food production, cosmetics, and pharmaceuticals . It acts as an emulsifier, helping to mix oil and water, and as a stabilizer, preventing proteins from unfolding .

Mode of Action

This compound interacts with its targets through its hydrophilic (water-attracting) and hydrophobic (water-repelling) groups . The hydrophilic groups interact with water molecules, while the hydrophobic groups interact with oil molecules or non-polar parts of proteins . This dual interaction allows it to stabilize mixtures of oil and water and prevent proteins from unfolding .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation and stabilization of emulsions and the prevention of protein unfolding . By interacting with both oil and water molecules, it can help form and stabilize emulsions, which are mixtures of oil and water . Additionally, by interacting with the non-polar parts of proteins, it can help prevent these proteins from unfolding .

Pharmacokinetics

It is known that only small amounts of polyoxyethylene sorbitans are absorbed . Similar toxicokinetics would be expected for all polysorbates based on their similarities in structure and metabolic fate .

Result of Action

The primary result of the action of this compound is the formation and stabilization of emulsions and the prevention of protein unfolding . This makes it useful in a variety of applications, including food production, cosmetics, and pharmaceuticals .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in the structuring of a low-saturated fat blend, the use of this compound with sorbitan tristearate (STS) resulted in a decrease in the melting point of fat as the STS ratio increased . Additionally, the PGE-STS mixes resulted in a longer induction period of oxidation than the PGE-SMS mixes . This suggests that the action, efficacy, and stability of this compound can be influenced by the presence of other compounds and the specific conditions of its use .

Preparation Methods

Polyoxyethylene (20) sorbitan tristearate is synthesized through the esterification of sorbitan with stearic acid, followed by ethoxylation. The reaction involves the following steps:

    Esterification: Sorbitan is reacted with stearic acid to form sorbitan tristearate.

    Ethoxylation: The sorbitan tristearate is then ethoxylated with approximately 20 moles of ethylene oxide per mole of sorbitan tristearate.

Industrial production methods typically involve the use of catalysts to enhance the reaction rate and yield. The final product is purified to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Polyoxyethylene (20) sorbitan tristearate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Polyoxyethylene (20) sorbitan tristearate has numerous scientific research applications, including:

    Chemistry: It is used as a surfactant in various chemical reactions to stabilize emulsions and improve reaction efficiency.

    Biology: It is employed in cell culture media to enhance the solubility and stability of hydrophobic compounds.

    Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer in creams, ointments, and injectable solutions.

    Industry: It is widely used in the food industry as an emulsifier in products such as ice cream, salad dressings, and baked goods. .

Comparison with Similar Compounds

Polyoxyethylene (20) sorbitan tristearate can be compared with other polysorbates, such as:

  • Polyoxyethylene (20) sorbitan monolaurate
  • Polyoxyethylene (20) sorbitan monooleate
  • Polyoxyethylene (20) sorbitan monopalmitate
  • Polyoxyethylene (20) sorbitan monostearate

These compounds share similar structures and properties but differ in the fatty acid moiety. Polyoxyethylene (20) sorbitan tristearate is unique due to its specific combination of sorbitan, stearic acid, and ethoxylated chains, which provide distinct emulsifying and stabilizing properties .

Biological Activity

POE (20) sorbitan tristearate, also known as polysorbate 65, is a non-ionic surfactant derived from the ethoxylation of sorbitan esters. It is primarily used in food, pharmaceutical, and cosmetic formulations due to its emulsifying and stabilizing properties. This article explores the biological activity of this compound, including its mechanisms of action, safety profile, and applications in various fields.

Chemical Structure and Properties

This compound consists of a mixture of partial esters of sorbitol and its mono- and dianhydrides combined with edible stearic acid, modified by approximately 20 moles of ethylene oxide. Its molecular formula is approximately C64H124O26C_{64}H_{124}O_{26} . The compound exhibits an HLB (Hydrophilic-Lipophilic Balance) value around 15.0, indicating its suitability as an emulsifier for oil-in-water formulations .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Emulsification : Its ability to stabilize emulsions makes it effective in pharmaceutical formulations where consistent drug delivery is crucial. It prevents protein aggregation and denaturation by reducing interfacial tension .
  • Surfactant Properties : As a surfactant, it enhances the solubility of hydrophobic compounds, facilitating their absorption in biological systems .
  • Protein Stabilization : In biopharmaceuticals, it plays a critical role in maintaining the stability of therapeutic proteins by preventing adsorption to container surfaces and minimizing aggregation during storage .

Safety Profile

Studies have shown that this compound is generally recognized as safe when used within established limits. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has set an acceptable daily intake (ADI) of 0-25 mg/kg body weight . Toxicological assessments indicate low acute toxicity, with minimal adverse effects observed in various animal studies .

Applications

This compound is widely utilized across several industries:

  • Food Industry : Employed as an emulsifier in products such as whipped toppings, salad dressings, and baked goods to improve texture and shelf-life .
  • Pharmaceuticals : Used in drug formulations to enhance bioavailability and stability of active ingredients .
  • Cosmetics : Acts as a stabilizer in creams and lotions, ensuring uniform distribution of ingredients .

Case Studies

  • Pharmaceutical Formulations : A study evaluated the stability of monoclonal antibodies formulated with polysorbates, including this compound. Results indicated that these surfactants significantly improved the stability against thermal degradation and aggregation during storage .
  • Food Emulsification : Research demonstrated that incorporating this compound into salad dressings resulted in improved emulsion stability compared to traditional emulsifiers. This led to longer shelf life and enhanced sensory properties .
  • Environmental Safety : Investigations into the environmental impact revealed that this compound is biodegradable and exhibits low toxicity to aquatic organisms, supporting its use in environmentally friendly formulations .

Properties

CAS No.

9005-71-4

Molecular Formula

C60H65Cl3N4O4

Molecular Weight

1012.5 g/mol

IUPAC Name

6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide

InChI

InChI=1S/3C15H16ClNO.C15H17NO/c2*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;1-9-5-6-10-8-14-11(13(10)7-9)3-2-4-12(14)15(16)17/h2*5,7,11H,2-4,6H2,1H3,(H2,17,18);5-6,11H,2-4,7H2,1H3,(H2,17,18);5-7,12H,2-4,8H2,1H3,(H2,16,17)

InChI Key

MTUNHHDLLVEYBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3=C2CCCC3C(=O)N)C=C1.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl

Synonyms

Tween 65

Origin of Product

United States

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